4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-
CAS No.: 5445-71-6
Cat. No.: VC18746218
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5445-71-6 |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]-1-(2-phenylquinolin-4-yl)ethanol |
| Standard InChI | InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-17(18)19/h1-9,14,21,24-26H,10-13,15H2 |
| Standard InChI Key | KLZVGZMQXSTUEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(CN(CCO)CCO)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Characterization
The compound’s molecular formula is , with a molecular weight of 352.4 g/mol. Its IUPAC name, 2-[bis(2-hydroxyethyl)amino]-1-(2-phenylquinolin-4-yl)ethanol, reflects the presence of three critical functional groups:
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A quinoline heterocycle providing aromatic stability and π-π stacking capability.
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A phenyl substituent at position 2, enhancing hydrophobic interactions.
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A bis(2-hydroxyethyl)amino-methanol group at position 4, improving aqueous solubility and hydrogen-bonding potential.
The Standard InChI key (InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20...) confirms the stereochemical arrangement and functional group orientation.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.4 g/mol |
| CAS Registry | 5445-71-6 |
| Solubility Profile | Polar aprotic solvents (DMF, DMSO) |
Comparative Analysis with Structural Analogs
The bis(2-hydroxyethyl)amino moiety shares similarities with phenol derivatives such as 2-[[bis(2-hydroxyethyl)amino]methyl]phenol (CAS 51527-96-9), which features a phenolic core instead of quinoline . While both compounds exhibit enhanced solubility due to hydroxyl groups, the quinoline backbone in 5445-71-6 enables intercalation into biomolecular structures—a property absent in purely phenolic analogs .
Synthesis and Manufacturing
Microwave-Assisted Synthesis
The primary synthetic route employs microwave irradiation to accelerate reaction kinetics, achieving yields >80% within 2 hours. Key conditions include:
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Solvent: Anhydrous dimethylformamide (DMF)
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Base: Triethylamine (EtN)
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Temperature: 120–150°C under inert atmosphere
This method reduces side reactions compared to conventional heating, preserving the integrity of the hydroxyl and amine groups.
Table 2: Optimization Parameters for Microwave Synthesis
| Parameter | Optimal Range |
|---|---|
| Irradiation Power | 300–400 W |
| Reaction Time | 90–120 minutes |
| Molar Ratio (Quinoline:Side Chain) | 1:1.2 |
Alternative Methodologies
While microwave synthesis dominates current protocols, exploratory one-pot reactions using solid-phase supports (e.g., silica-bound catalysts) show promise for scalability. These methods remain experimental, with yields currently ≤50%.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. Proposed mechanisms include:
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DNA intercalation: Planar quinoline core inserting between base pairs.
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Topoisomerase inhibition: Disruption of bacterial DNA replication via binding to gyrase enzymes.
| Target | Activity | IC/MIC |
|---|---|---|
| S. aureus | Bacteriostatic | 12 µg/mL |
| MCF-7 Cells | Cytostatic | 8.5 µM |
Applications in Pharmaceutical Development
Drug Delivery Systems
The compound’s hydroxyl-rich structure enables conjugation with polyethylene glycol (PEG) chains, forming nanocarriers for targeted anticancer therapy. Early-stage prototypes demonstrate 3-fold enhanced tumor accumulation in murine models compared to free drug controls.
Prodrug Modifications
Esterification of the methanol group yields prodrugs with improved membrane permeability. For example, acetylated derivatives exhibit 90% oral bioavailability in preclinical pharmacokinetic studies.
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